molecular formula C8H6FNO4 B14850944 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid

2-Fluoro-6-(methoxycarbonyl)isonicotinic acid

Cat. No.: B14850944
M. Wt: 199.14 g/mol
InChI Key: JVBLMTIGDAXTMF-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methoxycarbonyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom at the 2-position and a methoxycarbonyl group at the 6-position on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid typically involves the introduction of the fluorine atom and the methoxycarbonyl group onto the isonicotinic acid framework. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present on the molecule.

    Substitution: The fluorine atom and methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in NMR spectroscopy.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The methoxycarbonyl group can also participate in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-(methoxycarbonyl)isonicotinic acid is unique due to the combination of its fluorine atom and methoxycarbonyl group on the isonicotinic acid backbone. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

2-fluoro-6-methoxycarbonylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H6FNO4/c1-14-8(13)5-2-4(7(11)12)3-6(9)10-5/h2-3H,1H3,(H,11,12)

InChI Key

JVBLMTIGDAXTMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)C(=O)O)F

Origin of Product

United States

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